molecular formula C22H24N2O4 B14964764 1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide

1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14964764
M. Wt: 380.4 g/mol
InChI Key: WOGSREHFTSYVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinoline-2,4-dione derivative .

Scientific Research Applications

1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammation and pain pathways, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-3-4-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-14-15-9-11-16(28-2)12-10-15/h5-12,25H,3-4,13-14H2,1-2H3,(H,23,26)

InChI Key

WOGSREHFTSYVAF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.